Nodulisuporin A

Description

Contextualization as a Natural Product

Nodulisporin A is classified as a natural product, specifically a polyketide, isolated from fungal sources. It was initially identified from the endophytic fungus Nodulisporium sp. researchgate.net. Endophytic fungi are microorganisms that reside within plant tissues without causing apparent disease, and they are recognized as a rich source of novel, biologically active secondary metabolites due to their intricate metabolic interactions with their hosts researchgate.netresearchgate.net. The Nodulisporium genus, a common group of endophytic fungi, is known for producing a wide array of structurally diverse natural products, including indole (B1671886) diterpenes, cytochalasins, polyketides, terpenes, and steroids researchgate.net. Nodulisporin A, along with related compounds like daldinol, is an ortho-para dimer of 8-methoxynaphthalen-1-ol researchgate.netnih.gov.

Historical Perspective of Nodulisporin A Research

The discovery and initial characterization of Nodulisporin A emerged from research into the secondary metabolites produced by endophytic fungi. Early studies focused on isolating and elucidating the structures of these compounds, often employing techniques such as NMR spectroscopy and mass spectrometry researchgate.netinstitut-kuhlmann.dehyphadiscovery.comd-nb.info. Nodulisporin A (also referred to as nodulisporin A (9) in some literature) was isolated alongside other dimeric naphthalenes, such as nodulisporin B (10) and nodulisporin C (12), from the culture extract of Nodulisporium sp. isolated from Juniperus cedre from Gomera Island researchgate.net. Its structure was elucidated through extensive spectroscopic analysis researchgate.netresearchgate.net. The interest in Nodulisporin A was further propelled by its observed biological activities, which prompted deeper investigations into its properties and potential applications researchgate.netnih.gov.

Significance within Indole Diterpene Chemistry

While initially described as a polyketide, Nodulisporin A is also significant within the broader context of indole diterpene chemistry due to its structural characteristics and the co-occurrence of other indole diterpenes from the same fungal genus. Indole diterpenes (IDTs) are a structurally diverse group of fungal-derived natural products characterized by a cyclic diterpenoid core originating from geranylgeranyl pyrophosphate (GGPP) and an indole moiety derived from tryptophan nih.govresearchgate.netkegg.jp. Although Nodulisporin A itself is a dimeric naphthalene (B1677914), the Nodulisporium genus is a known producer of various indole diterpenes, including the nodulisporic acids (A-F), which are potent insecticidal agents researchgate.netnih.govnih.gov. The biosynthesis of these compounds often involves complex prenylation, hydroxylation, reduction, elimination, and halogenation reactions, leading to a rich repertoire of chemical structures nih.gov. The study of Nodulisporin A contributes to understanding the chemical diversity and biosynthetic pathways within the broader class of fungal natural products, including those with indole diterpene scaffolds.

Overview of Research Trajectories for Nodulisporin A

Research on Nodulisporin A has followed several trajectories, primarily focusing on its chemical synthesis, structural elucidation, and biological activities.

Chemical Synthesis: Synthetic efforts have been undertaken to confirm the structure of Nodulisporin A and to provide access to the compound for further study. The synthesis of Nodulisporin A, along with daldinol, has been achieved through the oxidative dimerization of 8-methoxynaphthalen-1-ol researchgate.netnih.gov. These synthetic routes are crucial for validating proposed structures and for enabling the production of these natural products for detailed investigation researchgate.netnih.gov.

Biological Activities: Nodulisporin A has demonstrated various biological activities, contributing to the interest in its academic study. Early findings indicated its antimicrobial properties.

Table 1: Antimicrobial Activities of Nodulisporin A

| Target Organism | Activity Type | Reference |

| Staphylococcus aureus | Antimicrobial | uiowa.eduacs.org |

| Trichoderma harzianum | Antimicrobial | uiowa.edu |

| Candida albicans | Antimicrobial | uiowa.eduacs.org |

| Microbotryium violaceum | Antifungal | researchgate.netfrontiersin.orgnih.gov |

Nodulisporin A has been reported to show antimicrobial activity against Staphylococcus aureus, Trichoderma harzianum, and Candida albicans in disk diffusion assays at 30 μ g/disk uiowa.edu. It has also exhibited antifungal activity against Microbotryium violaceum researchgate.netfrontiersin.orgnih.gov. Furthermore, Nodulisporin A has demonstrated anti-inflammatory activities by inhibiting nitric oxide (NO) production acs.org.

Table 2: Other Reported Biological Activities

| Activity Type | Specific Effect | Reference |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production | acs.org |

The compound exists as an equilibrium mixture of a linear form and two hemiacetal forms at the C-8 carbon, a feature that was reported during its structural elucidation researchgate.net.

Table 3: Nodulisporin A Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | CHO | np-mrd.org |

| PubChem CID | Not directly available for Nodulisporin A, but related Nodulisporic Acid F is CID 11281984 | nih.gov |

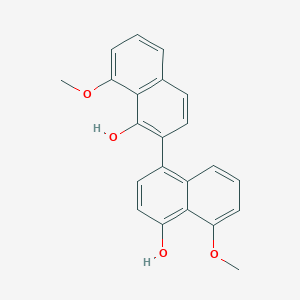

Structure

3D Structure

Properties

Molecular Formula |

C22H18O4 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-(4-hydroxy-5-methoxynaphthalen-1-yl)-8-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C22H18O4/c1-25-18-7-3-5-13-9-10-16(22(24)20(13)18)14-11-12-17(23)21-15(14)6-4-8-19(21)26-2/h3-12,23-24H,1-2H3 |

InChI Key |

ZEAFEAWABQVDLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3)O)OC)O |

Synonyms |

nodulisporin A |

Origin of Product |

United States |

Natural Occurrence and Producer Organisms of Nodulisporin a

Discovery and Initial Isolation from Fungal Sources

The discovery of nodulisporic acids, including Nodulisporin A, originated from screenings of fungal fermentation broths. The initial isolation was from a then-unidentified endophytic fungus, Nodulisporium sp. nih.govresearchgate.net. This discovery highlighted the potential of endophytic microorganisms as a source of novel secondary metabolites. The producing strains were identified as a monophyletic lineage of asexual fungi that are widely distributed in tropical environments nih.govresearchgate.netplos.org.

Endophytic fungi, which reside within the living tissues of plants without causing any apparent disease, are the primary producers of Nodulisporin A. This symbiotic relationship is a key aspect of the compound's natural occurrence researchgate.net. The fungi have been isolated from various woody and herbaceous plants in tropical and subtropical regions, indicating a widespread but specific ecological association plos.orgnih.gov. For instance, a Nodulisporin A-producing Nodulisporium sp. was isolated as an endophyte from the Broadleaf Maiden Fern (Thelypteris angustifolia) in a Central American rainforest nih.gov. The consistent isolation from plant tissues underscores the endophytic nature of these producer organisms.

The marine environment is another promising source for novel bioactive compounds from fungi. While the broader class of nodulisporic acids has been isolated from marine-derived fungi, the direct isolation of Nodulisporin A itself from marine sources is less documented. A related compound, nodulisporacid A, was successfully isolated from a marine-derived fungus, Nodulisporium sp. CRIF1, which was living on an unidentified soft coral from Thailand researchgate.net. This finding indicates that the genetic potential to produce the core structure of nodulisporins exists in marine fungal strains, even if Nodulisporin A specifically has been more commonly reported from terrestrial endophytes.

Detailed taxonomic and phylogenetic studies have identified the specific fungal species responsible for producing nodulisporic acids.

Nodulisporium sp.: This is the asexual, or anamorphic, state of the fungus that was first identified as the source of nodulisporic acids nih.govnih.gov. Strains of Nodulisporium are frequently isolated as endophytes from tropical plants plos.org.

Hypoxylon pulicicidum: Through multi-gene phylogenetic analysis and chemotaxonomic profiling, Hypoxylon pulicicidum was identified as the sexual, or teleomorphic, state of the Nodulisporium fungus that produces an extensive spectrum of nodulisporic acids nih.govresearchgate.netplos.org. This discovery was crucial as it linked the asexual endophytic fungus to its wood-inhabiting sexual state, providing a more complete understanding of the organism's life cycle plos.orgnih.gov. Cultures derived from the ascomata of H. pulicicidum collected in Martinique were confirmed to produce these compounds nih.govplos.org.

Hypomontagnella monticulosa: This species belongs to the same family, Hypoxylaceae, as Hypoxylon pulicicidum researchgate.netresearchgate.netmaxapress.com. However, based on current chemotaxonomic studies, fungi within the genus Hypomontagnella are characterized by the production of antifungal polyketides of the sporothriolide type, a different class of secondary metabolites researchgate.net. There is no scientific evidence to date that lists Hypomontagnella monticulosa as a producer of Nodulisporin A or other nodulisporic acids.

Table 1: Confirmed Producer Organisms of the Nodulisporic Acid Family

Ecological Context of Nodulisporin A Production

The biosynthesis of complex secondary metabolites like Nodulisporin A is often closely linked to the producing organism's ecological role and the environmental conditions it encounters.

The production of Nodulisporin A occurs within the context of a symbiotic relationship between the fungus (Nodulisporium sp. / H. pulicicidum) and its host plant. As an endophyte, the fungus colonizes the internal tissues of the plant, a niche that likely influences its metabolic activity. It is hypothesized that secondary metabolites produced by endophytes play a role in protecting the host plant from herbivores and pathogens researchgate.net. The production of insecticidal compounds like Nodulisporin A could be an adaptive trait that benefits the host, thereby ensuring the fungus's survival and propagation within the plant. Research has shown that different isolates of endophytic Nodulisporium from various hosts and geographical locations can produce unique sets of volatile organic compounds, suggesting that the specific host environment may influence the fungus's metabolic output nih.gov.

The yield of fungal secondary metabolites is highly dependent on cultivation conditions, including nutrient availability, pH, temperature, and aeration. While extensive studies detailing the precise environmental triggers for Nodulisporin A biosynthesis are limited, general principles of fungal fermentation apply. The composition of the growth medium is a critical factor. For example, studies on a Nodulisporium sp. isolated from Peperomia dindygulensis found that using bagasse as a solid substrate was optimal for the production of its bioactive compounds researchgate.net. Other research has utilized standard mycological media such as potato dextrose agar for cultivating these fungi nih.gov. It is well-established that factors like carbon and nitrogen sources, mineral content, and physical parameters can significantly alter the metabolic profile and yield of secondary metabolites in fungi researchgate.netmdpi.com. Therefore, optimizing these environmental factors is crucial for maximizing the production of Nodulisporin A in a laboratory or industrial setting.

Mentioned Compounds

Table 2: Chemical Compounds Mentioned in the Article

Biosynthetic Pathways of Nodulisporin a

Precursor Utilization and Early Stages of Biosynthesis

The biosynthesis of indole (B1671886) diterpenes, including nodulisporic acids, typically initiates from two primary precursors: L-tryptophan and geranylgeranyl pyrophosphate (GGPP). L-tryptophan (PubChem CID: 6305) provides the indole moiety, while GGPP, a C20 diterpenoid precursor, contributes the diterpene skeleton nih.govkegg.jp. GGPP itself is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) (PubChem CID: 15983958) units, which are derived from the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway, depending on the organism kegg.jpwikipedia.orgwikipedia.org.

The initial steps in indole diterpene biosynthesis are highly conserved across various fungal species. These steps typically lead to the formation of a tetrahydropyran (B127337) (THP)-ring containing structure, such as paspaline, which serves as a core intermediate for further modifications. researchgate.net In the case of nodulisporic acids, the early stages involve the prenylation of tryptophan and subsequent cyclization events to build the foundational indole diterpene scaffold.

Elucidation of the Nodulisporic Acid Biosynthetic Gene Cluster

A comprehensive biosynthetic gene cluster (BGC) responsible for nodulisporic acid production has been identified in Hypoxylon pulicicidum. This cluster consists of 13 genes, and functional characterization of several of these genes has been reported nih.govnih.govsecondarymetabolites.org. The elucidation of this gene cluster has been crucial for understanding the complex enzymatic machinery involved in synthesizing these natural products.

The identification of the gene cluster has facilitated the study of individual gene functions through techniques like heterologous expression, allowing researchers to dissect the pathway step-by-step. acs.org

Enzymatic Transformations in Nodulisporin A Pathway

The conversion of early precursors into the complex structure of Nodulisporin A involves a series of highly specific enzymatic transformations, including prenylations, cyclizations, and various oxidative modifications.

Role of Multifunctional Monooxygenases (e.g., P450 NodJ) as Branchpoint Enzymes

A key feature of nodulisporic acid biosynthesis is the involvement of multifunctional monooxygenases, particularly cytochrome P450 enzymes. Among these, P450 NodJ stands out as a pivotal branchpoint enzyme. nih.govnih.gov NodJ is responsible for modifying the carboxylated prenyl tail, leading to the production of four distinct biosynthetic products and significantly contributing to the complex metabolic grid that characterizes nodulisporic acid biosynthesis nih.govnih.gov. This promiscuous activity of NodJ expands the diversity of nodulisporic acid congeners. d-nb.info

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes within the nodulisporic acid biosynthetic pathway have been identified and functionally characterized through heterologous expression studies:

NodC: This enzyme is a geranylgeranyl transferase, involved in installing the initial prenyl group. secondarymetabolites.org

NodM: This enzyme is a 3-geranylgeranylindole epoxidase, catalyzing a single epoxidation step crucial for priming the formation of the distinctive ring structure of nodulisporic acids. nih.gov

NodB: Identified as an indole diterpene cyclase, NodB is involved in the cyclization steps that build the core indole diterpene scaffold. secondarymetabolites.org

NodW: This enzyme is notable as the first reported gene product capable of introducing a carboxylic acid moiety to an indole diterpene core structure, which acts as a reactive handle for further modifications. nih.gov

NodD2: An aromatic prenyl transferase, NodD2 installs the final prenyl group at C-24, completing the carbon skeleton of advanced nodulisporic acids. d-nb.info

NodO: This enzyme shares sequence identity with JanO, an enzyme involved in shearinine biosynthesis, and is responsible for the oxidative cyclization of two adjacent prenyl groups, forming a highly strained D ring. d-nb.info

NodR: This enzyme is assigned the unique oxidative annulation functionality required to construct the highly strained D ring. d-nb.info

NodZ: NodZ mediates the oxidation to furnish a ketone at C-10. d-nb.info

These enzymes collectively orchestrate the complex cascade of reactions that lead to the formation of various nodulisporic acid intermediates and end products.

Complexity of Nodulisporin A Congener Formation

The biosynthesis of nodulisporic acids is characterized by its remarkable complexity, leading to the formation of a plethora of congeners. The combined action of the identified enzymes can deliver up to 37 nodulisporic acid congeners, including major end products such as Nodulisporic acid A (NAA), NAA1, NAA2, and NAA4. nih.gov This extensive diversity arises from the promiscuous nature of certain enzymes, particularly P450 NodJ, which acts as a branchpoint enzyme, generating multiple distinct products from a single intermediate. nih.govnih.govd-nb.info The metabolic grid is further expanded by the potential for additional modifications by other Nod enzymes. d-nb.info

Heterologous Expression and Reconstitution of Nodulisporin A Biosynthesis

Due to the challenges in obtaining sufficient quantities of nodulisporic acids from their natural producer, Hypoxylon pulicicidum, heterologous expression has emerged as a crucial strategy for studying and potentially optimizing their biosynthesis. google.com Researchers have successfully used Penicillium paxilli as a heterologous host for reconstituting the nodulisporic acid biosynthetic pathway. nih.govnih.govacs.orggoogle.com

Through pathway reconstitution experiments in P. paxilli, the functions of several genes involved in the biosynthesis of the core compound, nodulisporic acid F (NAF) (PubChem CID: 11281984), have been identified. acs.orgnih.gov This approach has allowed for the confirmation of the roles of enzymes like NodC, NodM, NodB, and NodW in NAF biosynthesis. acs.org Furthermore, complete pathway reconstruction in P. paxilli has enabled the heterologous production of key biosynthetic end products like Nodulisporic acid A (PubChem CID: 10747094) and NAA1, demonstrating the feasibility of producing these complex natural products outside their native host. d-nb.info

Biotechnological Approaches for Biosynthesis Enhancement

Enhancing the biosynthesis of secondary metabolites like Nodulisporin A in fungal endophytes is a significant area of biotechnological research. Several strategies can be employed to increase the yield and efficiency of production. guidetopharmacology.orgwikipedia.org

Fermentation OptimizationOptimization of fermentation conditions is a primary approach to boost the production of secondary metabolites. This involves fine-tuning various parameters to create an optimal environment for the producing microorganism. Key areas of optimization include:

Media Composition: Adjusting nutrient levels, including carbon and nitrogen sources, can significantly impact metabolite yield. guidetopharmacology.org

Precursors and Inducers: Supplementing the fermentation medium with specific precursors or molecules that induce the biosynthetic pathway can lead to increased production. guidetopharmacology.org

Metabolic Bypass Inhibitors: Introducing compounds that inhibit competing metabolic pathways can redirect metabolic flux towards the desired product. guidetopharmacology.org

Physical Parameters: Optimizing physical conditions such as fermentation temperature, incubation time, inoculation volume, initial pH, aeration rate, and agitation speed are crucial. nih.govfrontiersin.orglipidmaps.orgguidetopharmacology.org For instance, studies on other microbial fermentations have shown that careful optimization of these factors can lead to substantial increases in product titers. nih.govfrontiersin.org

Table 3: Examples of Fermentation Parameters Optimized in Microbial Biosynthesis

| Parameter | Typical Optimization Goal | Impact on Production (General) |

| Fermentation Temperature | Optimal enzyme activity | Can increase yield significantly nih.govfrontiersin.org |

| Fermentation Time | Maximize product accumulation | Ensures complete biosynthesis lipidmaps.org |

| Inoculation Amount | Optimal cell density | Affects growth and metabolite production frontiersin.orglipidmaps.org |

| Initial pH | Enzyme stability, nutrient uptake | Influences microbial physiology frontiersin.orgguidetopharmacology.org |

| Airflow Rate/Agitation | Oxygen availability, mixing | Essential for aerobic processes frontiersin.org |

| Substrate/Inducer Concentration | Pathway activation, precursor availability | Direct impact on product quantity nih.gov |

Molecular-Based Approaches (Genetic Engineering)Genetic engineering offers targeted strategies to manipulate the biosynthetic machinery of producing organisms. These approaches can involve:

Gene Cloning and Transformation: Introducing or overexpressing genes encoding key enzymes in the Nodulisporin A biosynthetic pathway can enhance metabolic flux towards its production. guidetopharmacology.org

Activation of Silent Biosynthetic Gene Clusters (BGCs): Many microorganisms possess "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions. Molecular techniques, including epigenetic modification and bioinformatics-guided mining, can activate these clusters, potentially leading to the discovery and increased production of novel or low-yield metabolites. wikipedia.org

Mutations: Directed mutagenesis can be used to improve the efficiency of existing enzymes or to create strains with enhanced production capabilities. guidetopharmacology.org

Manipulation of Biosynthetic Enzymes: Specific enzymes involved in the polyketide synthesis can be targeted for manipulation through overexpression or RNA interference (RNAi) suppression to redirect metabolic pathways and increase the yield of desired compounds. Genetic engineering allows for the precise modification of an organism's genetic makeup, enabling the transfer of genes within and across species boundaries to create organisms with improved characteristics. nih.gov

Table 4: Biotechnological Strategies for Biosynthesis Enhancement

| Strategy | Mechanism | Application in Nodulisporin A Biosynthesis (Conceptual) |

| Fermentation Optimization | Adjusting environmental and nutritional factors | Maximizing fungal growth and metabolite accumulation |

| Precursor Feeding | Supplying building blocks | Ensuring sufficient supply of acetyl-CoA and malonyl-CoA |

| Genetic Engineering | Modifying genetic makeup of the organism | Overexpressing PKS genes, activating silent clusters |

| Co-culture Methods | Growing multiple microorganisms together | Inducing synergistic effects on metabolite production |

| Epigenetic Modification | Altering gene expression without DNA changes | Activating silent BGCs for increased yield |

These biotechnological approaches, when applied systematically, hold significant promise for improving the industrial production of Nodulisporin A and other valuable secondary metabolites from fungal sources.

Chemical Synthesis and Structural Modifications of Nodulisporin a

Total Synthesis Strategies for Nodulisporin A and Related Structures

The total synthesis of complex natural products is a significant endeavor in organic chemistry that confirms the proposed structure of a molecule and provides access to larger quantities for biological evaluation. researchgate.netnewswise.com For Nodulisporin A, synthetic strategies have largely revolved around biomimetic approaches that mimic its presumed biosynthetic pathway.

The key transformation in the synthesis of Nodulisporin A is the oxidative dimerization of a monomeric naphthol precursor. researchgate.netnih.gov This approach is considered biomimetic, as it likely mirrors the enzymatic phenol (B47542) coupling processes that occur in the producing fungus. newswise.combeilstein-journals.org

A notable synthesis of Nodulisporin A was achieved through the oxidation of 8-methoxynaphthalen-1-ol. researchgate.netnih.gov In this process, the monomer was treated with the oxidizing agent ammonium (B1175870) metapervanadate (NH₄VO₃). This reaction yielded a mixture of two dimeric products distinguished by their linkage pattern: the ortho-para dimer, Nodulisporin A, and the para-para dimer, Daldinol. researchgate.netnih.gov The formation of multiple isomers is common in oxidative coupling reactions where several positions on the aromatic ring are reactive. uiowa.edu

The reaction successfully produced both natural products, confirming their structures and providing a viable route for their preparation in the laboratory. researchgate.netvdoc.pub

Table 1: Products of Oxidative Dimerization of 8-Methoxynaphthalen-1-ol

| Product | Dimer Type | Yield (%) | Reference |

|---|---|---|---|

| Nodulisporin A | ortho-para | 15% | researchgate.net |

| Daldinol | para-para | 20% | researchgate.net |

The synthesis of Nodulisporin A via oxidative dimerization represents a key methodological advance, primarily because it provides a concise and biomimetic route to a complex natural product. researchgate.netnewswise.com This strategy is advantageous as it often requires milder reaction conditions and can tolerate a variety of functional groups, which is crucial when dealing with multifunctional molecules. nih.gov

Advances in the broader field of oxidative phenol coupling continue to provide new tools that could potentially be applied to improve the synthesis of Nodulisporin A and related structures. newswise.comuiowa.edu The development of more selective catalysts, for instance, could help to control the regioselectivity of the dimerization, favoring the formation of the desired ortho-para linked Nodulisporin A over the para-para linked Daldinol. nih.gov While various methods exist for constructing biaryl bonds, including Suzuki-Miyaura cross-coupling, oxidative dimerization remains a highly relevant and efficient strategy for many naphthoquinone-based natural products. nih.govbilkent.edu.trresearchgate.net

Semisynthesis and Chemical Derivatization of Nodulisporin A

Semisynthesis is a powerful strategy in medicinal chemistry where a readily available natural product is chemically modified to produce a library of new analogues. nih.govnih.gov This approach allows for the systematic exploration of a molecule's structure-activity relationship (SAR) to identify derivatives with improved potency, selectivity, or other desirable properties. sinica.edu.tw

For Nodulisporin A, strategies for generating analogues are largely guided by the structures of other naturally occurring nodulisporins and related dimeric naphthoquinones. nih.govmdpi.com Fungi from the genus Daldinia, for example, produce a variety of related compounds, including Nodulisporin H and 8-O-methylnodulisporin F. nih.govnih.gov These natural analogues showcase modifications such as different methylation patterns, which provides a logical starting point for semisynthetic efforts.

Key strategies for generating Nodulisporin A analogues would involve:

Modification of Hydroxyl Groups: The free phenolic hydroxyl groups are prime targets for derivatization through reactions like etherification or esterification.

Modification of Methoxy (B1213986) Groups: Demethylation to reveal a new hydroxyl group, which can then be further modified, is a common strategy.

Alteration of the Naphthalene (B1677914) Core: Reactions such as halogenation could introduce new substituents onto the aromatic rings, potentially influencing biological activity.

The chemical methods used for structural diversification of Nodulisporin A would focus on standard functional group transformations. mdpi.comresearchgate.net The presence of hydroxyl and methoxy groups on the naphthalene rings offers convenient handles for chemical modification.

Methods for achieving structural diversification include:

Etherification and Esterification: Treating Nodulisporin A with various alkylating or acylating agents would modify the hydroxyl groups, changing the molecule's polarity and hydrogen-bonding capabilities.

Demethylation: Reagents like boron tribromide (BBr₃) could be used to selectively remove methyl groups from the methoxy ethers, creating new hydroxylated analogues for further derivatization.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation could be employed to add substituents to the electron-rich aromatic rings, although controlling the position of these additions could be challenging.

These modifications allow chemists to systematically probe how different regions of the molecule contribute to its biological effects. nih.gov

Structure-Activity Relationship (SAR) Studies of Nodulisporin A and its Analogues

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. nih.gov By comparing the activities of Nodulisporin A with its natural and synthetic analogues, researchers can identify the key pharmacophore—the essential structural features required for activity. nih.gov

Nodulisporins have been reported to possess a range of biological activities, including antifungal, antibacterial, and anti-algal properties. vdoc.pubnih.govfrontiersin.org Nodulisporin A, in particular, has also been shown to promote adiponectin synthesis, binding to peroxisome proliferator-activated receptor (PPAR) subtypes. nih.govmdpi.com

Key insights from SAR studies include:

Importance of Dimer Linkage: The difference in the linkage between the two naphthalene units (ortho-para in Nodulisporin A vs. para-para in Daldinol) can significantly impact biological activity. Comparing the bioactivities of these two isomers is a critical first step in SAR analysis.

Role of Functional Groups: The presence and position of hydroxyl and methoxy groups are crucial. For instance, the antibacterial activity of 8-O-methylnodulisporin F and Nodulisporin H against Staphylococcus aureus highlights that modifications to the core structure are tolerated and can modulate potency. nih.govnih.gov

Oligomerization Pattern: The degree of oligomerization (dimer vs. trimer vs. tetramer) also influences biological effects, as seen in related naphthol oligomers where activity varies with the size and linkage of the molecule. acs.org

The table below summarizes the reported biological activities of Nodulisporin A and some of its close analogues, providing a basis for SAR analysis.

Table 2: Biological Activities of Nodulisporin A and Related Analogues

| Compound | Reported Biological Activity | Target/Organism | Reference |

|---|---|---|---|

| Nodulisporin A | Antifungal | Microbotryum violaceum | vdoc.pubnih.gov |

| Adiponectin Synthesis Promotion (EC₅₀ = 15.2 µM) | PPAR Subtypes (α, γ, δ) | nih.govmdpi.com | |

| Nodulisporin B | Antifungal | Microbotryum violaceum | vdoc.pub |

| Nodulisporin D, E, F | Antibacterial, Antifungal, Anti-algal | Bacillus megaterium, M. violaceum, Chlorella fusca | nih.govfrontiersin.orgsemanticscholar.org |

| 8-O-methylnodulisporin F | Antibacterial (MIC = 6.25-12.5 µg/mL) | S. aureus, MRSA, B. cereus | nih.govnih.gov |

| Nodulisporin H | Antibacterial (MIC = 6.25-12.5 µg/mL) | S. aureus, MRSA, B. cereus | nih.govnih.gov |

| Daldinol | Antifungal | M. violaceum | vdoc.pub |

Mentioned Chemical Compounds

Identification of Pharmacophoric Regions

Initial medicinal chemistry studies on Nodulisporin A focused on delineating the molecule into regions that are essential for its biological activity and those that can be modified without significant loss of potency. This led to the classification of the Nodulisporin A structure into 'permissive' and 'non-permissive' regions for chemical modification. nih.govnih.govresearchgate.neteurekaselect.combioone.org

The core indole-diterpenoid scaffold, particularly the highly substituted indole (B1671886) nucleus, has been identified as a non-permissive region. nih.govnih.gov Even subtle changes to this part of the molecule have been shown to cause a substantial decrease or complete loss of insecticidal activity. nih.gov This suggests that the rigid, complex ring system of the indole core is critical for the correct spatial orientation and interaction with its biological target, the glutamate-gated chloride channels (GluCls) in invertebrates. nih.gov

In contrast, the C-8 side chain has been identified as a 'permissive' region. nih.gov Modifications at this position have been found to be well-tolerated, often leading to analogs with retained or even superior insecticidal properties compared to the parent compound. nih.gov This region has, therefore, become the primary focus for the synthesis of new derivatives with improved pharmacokinetic and pharmacodynamic profiles.

Correlation Between Structural Features and Biological Activities

The exploration of the permissive C-8 side chain has yielded significant insights into the SAR of Nodulisporin A. A key discovery was that the conversion of the carboxylic acid at the terminus of the C-8 side chain into various amides could lead to compounds with significantly enhanced and prolonged insecticidal efficacy. bioone.orgallenpress.com

This led to the development of a series of compounds known as nodulisporamides. nih.govbioone.orgcapes.gov.br Pharmacokinetic analyses of these new derivatives in dogs revealed that specific substitutions on the amide nitrogen could manipulate the plasma half-lives of the compounds, which in turn correlated directly with the duration of flea-killing activity. allenpress.com For instance, the introduction of an amide group at the C-5" position not only maintained or increased potency but also provided a strategic point for further diversification of the molecule. bioone.org

One of the most successful outcomes of these structural modifications is the development of N-tert-butyl nodulisporamide. cornell.edu This derivative demonstrated superior systemic efficacy and a longer duration of action against fleas and ticks in companion animals compared to Nodulisporin A, highlighting the success of the SAR-guided chemical modification approach. researchgate.net

The following table summarizes the general structure-activity relationships observed for modifications on Nodulisporin A:

| Molecular Region | Type of Modification | Impact on Insecticidal Activity | Reference(s) |

| Indole Core | Substitutions, Ring Alterations | Substantial loss of activity | nih.govnih.gov |

| C-24 Hydroxyl Group | Dehydration | Required for activity, but contributes to instability | nih.gov |

| C-8 Side Chain (General) | Modifications are tolerated | Activity retained or improved | nih.gov |

| C-8 Carboxylic Acid | Conversion to Amides (Nodulisporamides) | Enhanced and prolonged efficacy | bioone.orgallenpress.com |

| Amide Substituent (Nodulisporamides) | Varies (e.g., tert-butyl) | Can significantly improve pharmacokinetic profile and duration of action | allenpress.comcornell.edu |

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in modern drug discovery, used to predict the biological activity of chemical compounds based on their physicochemical and structural properties. nih.govlongdom.org These methods are particularly valuable for optimizing lead compounds by identifying key molecular descriptors that correlate with potency and for designing new molecules with enhanced activity. longdom.org For insecticides targeting ion channels like the glutamate-gated chloride channel (GluCl), computational approaches such as homology modeling and molecular docking can provide insights into the binding interactions between the insecticide and its target protein at the molecular level. tandfonline.comnih.gov

While extensive SAR studies have been conducted on Nodulisporin A and its analogs, leading to the successful development of compounds like N-tert-butyl nodulisporamide, specific 3D-QSAR models and detailed public-domain computational docking studies for the Nodulisporin A class of compounds are not widely reported in the available scientific literature. The development of such models would be a valuable step forward in further refining the design of novel nodulisporamides. A QSAR model for Nodulisporin A derivatives would likely involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with their measured insecticidal activities. acs.org

Homology modeling of the target insect GluCls, using the known structures of related Cys-loop receptors as templates, could provide a structural basis for molecular docking studies. nih.govfrontiersin.org Docking simulations could then be used to predict the binding poses of different Nodulisporin A analogs within the channel's binding site, helping to rationalize the observed SAR data. For example, such models could elucidate why modifications in the indole core are detrimental to activity while the C-8 side chain is more tolerant to chemical changes. These computational insights could guide the synthesis of new analogs with optimized interactions with the receptor, potentially leading to the discovery of next-generation insecticides with even greater potency and selectivity. mdpi.comresearchgate.netresearchgate.net

Biological Activities and Mechanisms of Action of Nodulisporin a Excluding Clinical Data

Antiinsectan Activities of Nodulisporic Acids

Efficacy against Insect Pests

Nodulisporic acids, particularly Nodulisporic Acid A (NA-A), are indole (B1671886) diterpene fungal metabolites that demonstrate significant insecticidal properties. plos.org These compounds have shown potent and broad-spectrum efficacy against a variety of insect pests. scite.ai

Initial discovery of their biological activity occurred during screening for activity against the larvae of the blowfly, Lucilia sericata. plos.orgallenpress.com Further studies revealed their effectiveness against other dipteran pests like mosquitoes (Aedes aegypti) and fruit flies (Drosophila melanogaster). plos.org In comparative assays against blowflies and mosquitoes, NA-A was found to be more potent than paraherquamide (B22789) and abamectin, though less potent than ivermectin. plos.org

Nodulisporic acids also exhibit systemic efficacy against blood-feeding arthropods, making them effective against pests like bedbugs (Cimex lectularius), fleas, and ticks. plos.orgresearchgate.net Notably, in a dog flea (Ctenocephalides canis) model, NA-A was approximately 10-fold more potent than ivermectin. plos.org Their effectiveness extends to agricultural pests that damage crops, stored grains (e.g., Tribolium sp., Tenebrio sp.), and migratory orthopterans like locusts. google.com They are also active against household pests such as cockroaches (Blatella sp.), clothes moths (Tineola sp.), carpet beetles (Attagenus sp.), houseflies (Musca domestica), termites, and ants. google.com

The following table summarizes the insecticidal efficacy of Nodulisporic Acid A against various insect pests.

| Target Pest | Efficacy Noted | Reference |

| Blowfly (Lucilia sericata) larvae | Potent activity | plos.orgallenpress.com |

| Mosquitoes (Aedes aegypti) | More potent than paraherquamide and abamectin | plos.org |

| Fruit flies (Drosophila melanogaster) | Effective | plos.org |

| Bedbugs (Cimex lectularius) | Systemic ectoparasiticide activity | plos.org |

| Dog fleas (Ctenocephalides canis) | ~10-fold more potent than ivermectin | plos.org |

| Various agricultural & household pests | Active against a broad range | google.com |

Cellular or Biochemical Targets in Insects

The primary mechanism of action for the anti-insectan activity of nodulisporic acids is their interaction with glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates. plos.orgallenpress.comnih.govencyclopedia.pub These channels are crucial for neurotransmission in insects, and their disruption leads to paralysis and death. allenpress.com

Nodulisporic acid acts as a potent modulator of these GluCls. scite.aiacs.org It can directly activate the channels and also potentiate the channel-opening effect of the natural ligand, glutamate. nih.govacs.orgacs.org This action is similar to that of ivermectin, another potent insecticide; however, nodulisporic acid's effect is generally smaller than that induced by ivermectin. nih.govacs.org

Key points regarding the cellular and biochemical targets of nodulisporic acid in insects include:

High-Affinity Binding: An amide analogue of nodulisporic acid binds with extremely high affinity (KD of 12 pM) to a single population of sites in the head membranes of Drosophila melanogaster. nih.govacs.org

Allosteric Modulation: Glutamate allosterically inhibits the binding of the nodulisporic acid analogue by increasing its dissociation rate. nih.govacs.orgacs.org

Interaction with Ivermectin Binding Sites: Ivermectin potently inhibits the binding of the nodulisporic acid analogue, and nodulisporic acid can inhibit the binding of ivermectin. nih.govacs.org This suggests that nodulisporic acid interacts with a subset of the ivermectin binding sites on insect GluCls. allenpress.com Specifically, about half of the ivermectin binding sites in Drosophila are inhibited by nodulisporic acid with high affinity. acs.org

Selectivity: Unlike ivermectin, nodulisporic acid is more selective for insect GluCls and does not appear to interact with GABA-gated or glycine-gated chloride channels in vertebrates, which contributes to a better therapeutic index. pnas.orgresearchgate.net This selectivity also extends between different invertebrate groups, as nodulisporic acid does not inhibit ivermectin binding to membranes from the nematode Caenorhabditis elegans. acs.org

Resistance Mechanism: Studies on drug-resistant Drosophila have confirmed that GluCls are the target. A single point mutation in the DmGluClα subunit of the glutamate-gated chloride channel renders the channel less sensitive to activation by nodulisporic acid, ivermectin, and glutamate. pnas.org

Antimicrobial Activities (In Vitro and Cellular Studies)

Activity against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

Some natural indole diterpenoids, the class of compounds to which Nodulisporin A belongs, have demonstrated antibacterial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA). plos.org While specific data on the broad-spectrum antibacterial activity of Nodulisporin A itself is limited in the provided search results, related compounds and extracts from Nodulisporium species have shown some activity.

Studies on other antimicrobial compounds provide a general context for activity against Gram-positive and Gram-negative bacteria. For instance, some novel small molecules have shown potent antimicrobial activity against Gram-positive bacteria like MRSA and vancomycin-intermediate Staphylococcus aureus (VISA), with moderate activity against some Gram-negative pathogens such as E. coli and A. baumannii. frontiersin.org The reduced activity against Gram-negative bacteria is often attributed to the permeability barrier of their outer membrane. frontiersin.org

The following table presents a general overview of antibacterial activity observed for some compounds, noting that specific data for Nodulisporin A is not detailed.

| Bacterial Type | General Activity of Related Compounds/Other Molecules | Reference |

| Gram-Positive (e.g., MRSA) | Some indole diterpenoids show activity. | plos.org |

| Gram-Negative (e.g., E. coli) | Generally less susceptible due to outer membrane. | frontiersin.org |

Activity against Fungal Pathogens

Volatile compounds produced by Nodulisporium sp. have been shown to inhibit and kill a wide range of plant and storage fungal pathogens. ppjonline.org In in vitro and in vivo studies, mycofumigation with cultures of Nodulisporium sp. demonstrated antifungal activity against gray mold (Botrytis cinerea) and blue mold (Penicillium expansum) on apples. ppjonline.org

The range of susceptible phytopathogenic fungi includes:

Pythium ultimum ppjonline.org

Rhizoctonia solani ppjonline.org

Fusarium oxysporum ppjonline.org

Phytophthora capsici ppjonline.org

Sclerotinia sclerotiorum ppjonline.org

Colletotrichum coccodes ppjonline.org

Magnaporthe oryzae ppjonline.org | Alternaria panax | ppjonline.org | | Botrytis cinerea | ppjonline.org | | Penicillium expansum | ppjonline.org |

Additionally, various compounds isolated from a Nodulisporium species, including Nodulisporin A, B, and C, were tested for antifungal activity. researchgate.net Several of these compounds showed activity against Microbotryum violaceum. researchgate.net

Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

The precise mechanisms of antimicrobial action for Nodulisporin A are not extensively detailed in the provided search results. However, general mechanisms for other antimicrobial agents can be considered.

Many antimicrobial peptides, for example, act by disrupting the microbial membrane. nih.gov This process often involves the electrostatic binding of the positively charged peptide to the negatively charged microbial surface, leading to membrane destabilization, permeabilization, and ultimately cell death. nih.gov

Another common mechanism is enzyme inhibition. nrfhh.com For instance, some antifungal compounds work by inhibiting enzymes crucial for fungal survival, such as those involved in cell wall synthesis or ergosterol (B1671047) biosynthesis. Cinnamic acid derivatives, for example, can prevent fungal spore germination and inhibit tyrosinase activity. mdpi.com In some fungi, cytochrome P450 enzymes are key targets for antifungal drugs. biomedpharmajournal.org

While the specific mechanism for Nodulisporin A's antifungal activity is not explicitly stated, the activity of volatile compounds from Nodulisporium sp. suggests a mode of action that may involve gaseous diffusion and interaction with essential fungal cellular processes. ppjonline.org

Antiplasmodial Activities (In Vitro Studies)

Efficacy in Parasitic Cell Lines

Data from available literature indicates that a related compound, Nodulisporacid A, isolated from the endophytic fungus Hypomontagnella monticulosa and the marine microorganism Nodulisporium sp., has demonstrated moderate antimalarial activity. researchgate.net However, specific data on the efficacy of Nodulisporin A against parasitic cell lines, including IC50 values, is not detailed in the reviewed sources.

Proposed Cellular Mechanisms

The precise cellular mechanisms through which Nodulisporin A may exert antiplasmodial effects have not been elucidated in the public scientific literature. Research on related compounds sometimes points to mechanisms like the inhibition of heme polymerase, interference with nucleic acid biosynthesis, or disruption of the parasite's digestive vacuole, but such mechanisms have not been specifically attributed to Nodulisporin A. wikipedia.orgnih.govnih.gov

Antiproliferative and Cytotoxic Activities (In Vitro Cell Line Studies)

Growth Inhibition in Various Cancer Cell Lines

Nodulisporin A has been noted for its cytotoxic effects against certain human cancer cell lines. Specifically, it has shown activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. researchgate.net A related compound, Nodulisporacid A, has also been reported to exhibit moderate activity against cancer cell lines. researchgate.net However, comprehensive data, including IC50 values across a wide range of cancer cell lines, is not available in the reviewed literature.

Table 1: Summary of Reported Cytotoxic Activity for Nodulisporin A and Related Compounds

| Compound | Cell Line | Activity Reported | Source |

| Nodulisporin A | HeLa (cervical cancer) | Cytotoxic | researchgate.net |

| Nodulisporin A | MCF-7 (breast cancer) | Cytotoxic | researchgate.net |

| Nodulisporacid A | Cancer cell lines | Moderate activity | researchgate.net |

Note: This table is based on limited available data and does not represent a comprehensive screen.

Induction of Apoptosis and Cell Cycle Arrest

There is no specific information available in the reviewed scientific literature detailing the ability of Nodulisporin A to induce apoptosis or cause cell cycle arrest in cancer cell lines. While these are common mechanisms of action for antiproliferative compounds, studies have not yet reported on these specific effects for Nodulisporin A. nih.govous-research.nonih.gov

Inhibition of Cell Migration and Invasion

The potential for Nodulisporin A to inhibit cell migration and invasion, key processes in cancer metastasis, has not been documented in the available research. nih.govresearchgate.net

Anti-inflammatory Activities (In Vitro Cellular Models)

There is no specific scientific evidence available that details the modulation of nitric oxide (NO) production by Nodulisporin A. However, studies on other metabolites from the Nodulisporium sp. have been conducted. For instance, the compound vermelhotin (B1256831) was found to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC₅₀ value of 5.35 ± 0.59 μM. nih.gov

The direct effects of Nodulisporin A on the NF-κB, iNOS, and COX-2 signaling pathways have not been sufficiently elucidated in available research.

NF-κB: One source includes Nodulisporin A in a list of compounds where the NF-κB signaling pathway is implicated in their anti-inflammatory activities, but provides no specific experimental data or mechanistic details. researchgate.net

iNOS: While general indexes link the "Nodulisporins" family to inducible nitric oxide synthase (iNOS), specific studies detailing the effect of Nodulisporin A on iNOS expression or activity are lacking. pageplace.de In contrast, the related compound vermelhotin has been shown to suppress the expression of iNOS at both the mRNA and protein levels. nih.gov

COX-2: There is no available information from the conducted searches that describes the effect of Nodulisporin A on cyclooxygenase-2 (COX-2) expression or activity.

Neuroprotective Activities (In Vitro Cellular Models)

There is a significant lack of scientific literature regarding the neuroprotective activities of Nodulisporin A in any in vitro cellular models.

No studies were found that investigate or demonstrate a link between Nodulisporin A and the inhibition of cellular stress mechanisms such as ferroptosis.

There is no available data describing the interaction of Nodulisporin A with any neural cell processes.

Molecular and Cellular Mechanisms of Action

Due to the absence of specific studies on its anti-inflammatory and neuroprotective effects, the molecular and cellular mechanisms of action for Nodulisporin A in these contexts cannot be described at this time.

Identification of Cellular and Protein Targets

The primary cellular target of Nodulisporin A has been identified as a specific type of ion channel in invertebrates. nih.govaopwiki.org

Glutamate-Gated Chloride Channels (GluCls): Research has demonstrated that Nodulisporin A acts on glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nervous systems of invertebrates. nih.govaopwiki.org These channels are crucial for inhibiting neuronal signal transmission. aopwiki.org When activated by the neurotransmitter glutamate, GluCls open to allow chloride ions to flow into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. aopwiki.orgpatsnap.com

High-Affinity Binding: Nodulisporin A exhibits high-affinity binding to GluCls. nih.gov Studies using a radiolabeled amide analogue of nodulisporic acid, a related compound, identified a single population of high-affinity binding sites in the head membranes of Drosophila melanogaster. nih.gov This binding is potently inhibited by ivermectin, a known GluCl modulator, further supporting that GluCls are the binding site. nih.gov

Mechanism of Action at GluCls: Nodulisporin A functions as a positive allosteric modulator of GluCls. nih.govnih.gov It can directly activate the channel to a small degree but, more significantly, it potentiates the channel's opening in response to glutamate. nih.gov This potentiation leads to an increased influx of chloride ions, sustained hyperpolarization, and suppression of nervous impulses. patsnap.comsdbonline.org This is distinct from the action of ivermectin, which induces a larger, more direct current. nih.gov The interaction between Nodulisporin A and ivermectin at the receptor site is complex, with some evidence suggesting they share a binding site or have overlapping binding sites. nih.govnih.gov

Subunit Specificity: Invertebrate GluCls are pentameric structures composed of different subunits. sdbonline.org The specific subunit composition can influence the channel's pharmacology. For instance, studies on the nematode Brugia malayi have shown that Nodulisporin A can directly activate and positively modulate the AVR-14B GluCl subunit. nih.gov In Drosophila, the GluClα subunit, along with the GABA-gated chloride channel Rdl, are considered co-receptors for Nodulisporin A. sdbonline.org

The following table summarizes the identified protein targets of Nodulisporin A and their functions.

| Target Protein | Organism | Function | Effect of Nodulisporin A |

| Glutamate-Gated Chloride Channel (GluCl) | Insects, Nematodes | Inhibitory neurotransmission | Positive allosteric modulation, channel opening |

| GluClα subunit | Drosophila melanogaster | Component of GluCl | Serves as a co-receptor |

| AVR-14B subunit | Brugia malayi | Component of GluCl | Direct activation and positive allosteric modulation |

Modulation of Gene Expression Profiles

The interaction of Nodulisporin A with its primary targets can trigger downstream effects, including alterations in gene expression. wikipedia.orgwikipedia.org The regulation of gene expression is a fundamental cellular process that can be modulated at various stages, from the transcription of DNA into RNA to the post-translational modification of proteins. wikipedia.orgwikipedia.org

While specific, large-scale gene expression profiling studies (e.g., transcriptomics) directly investigating the global effects of Nodulisporin A are not extensively detailed in the provided search results, the known mechanism of action allows for inferences about potential downstream gene expression changes. The sustained neuronal inhibition and disruption of signaling pathways caused by Nodulisporin A would likely lead to compensatory changes in gene expression within affected cells. wikipedia.orgwikipedia.org For example, prolonged alteration of neuronal activity can trigger changes in the expression of genes involved in:

Neuronal Plasticity: Genes that regulate synaptic strength and structure. frontiersin.org

Stress Response: Genes that are activated in response to cellular stress.

Neurotransmitter Synthesis and Receptor Expression: Genes involved in the homeostatic regulation of neuronal signaling.

A study on a different MYC inhibitor, MYCi975, demonstrated that small molecules can selectively alter the expression of specific gene programs, such as those involved in the cell cycle and signal transduction, while sparing others like RNA biogenesis. nih.gov This highlights the potential for targeted compounds like Nodulisporin A to induce specific, rather than global, changes in gene expression.

Interference with Key Biochemical Pathways

The primary mechanism of Nodulisporin A, the potentiation of glutamate-gated chloride channels, leads to significant interference with key biochemical pathways, particularly those essential for neuronal function in invertebrates.

Disruption of Neuronal Signal Transduction: The most direct biochemical pathway affected is the signal transduction cascade in neurons. aopwiki.org By irreversibly opening or potentiating GluCls, Nodulisporin A causes a continuous influx of chloride ions. patsnap.comsdbonline.org This leads to a sustained hyperpolarization of the neuronal membrane, effectively blocking the transmission of nerve impulses. aopwiki.orgpatsnap.com This disruption is the foundation of its biological activity.

Interference with Ion Homeostasis: The constant influx of chloride ions disrupts the electrochemical gradient across the neuronal membrane. This alteration in ion homeostasis is a critical interference with the cell's biochemical state, impacting all processes that are dependent on membrane potential, such as the function of voltage-gated ion channels and secondary active transporters.

Potential Downstream Metabolic Consequences: While direct effects on metabolic pathways are not the primary mechanism, the disruption of neuronal activity can have indirect consequences. For instance, the paralysis induced in insects would lead to a cessation of feeding and other essential behaviors, which in turn would drastically alter metabolic pathways related to energy production and utilization. In fungi, some secondary metabolites are known to interfere with pathways like ergosterol biosynthesis or nucleic acid and protein synthesis. nih.govdokumen.pub Although not directly demonstrated for Nodulisporin A's primary action, it is a common mode of action for other natural products.

Advanced Research Methodologies for Nodulisporin a Studies

Advanced Spectroscopic and Structural Elucidation Techniques

The intricate architecture of Nodulisporin A, featuring multiple stereocenters and complex ring systems, requires a combination of powerful spectroscopic and crystallographic methods to fully determine its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex covalent structure and relative stereochemistry of Nodulisporin A and its synthetic intermediates. vt.edunih.govorganicchemistrydata.org High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to establish connectivity and spatial relationships within the molecule.

In the context of the total synthesis of related compounds like (−)-Nodulisporic Acid D, extensive NMR studies are critical for confirming the structure of key intermediates. nih.gov Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. The Nuclear Overhauser Effect (NOE) is particularly vital for determining stereochemistry, as it provides information about the spatial proximity of atoms, allowing for the assignment of relative configurations at stereogenic centers. organicchemistrydata.organu.edu.au

Table 1: Representative NMR Techniques in Nodulisporin Research

| NMR Experiment | Purpose | Information Gained |

|---|---|---|

| ¹H NMR | Determines the chemical environment and number of different types of protons. | Chemical shift, integration (proton count), coupling constants (J-values). |

| ¹³C NMR | Determines the chemical environment and number of different types of carbons. | Chemical shift of carbon atoms. |

| COSY | Identifies coupled proton spin systems. | ¹H-¹H correlations through bonds (typically 2-3 bonds). |

| HSQC | Correlates protons to their directly attached carbons. | ¹H-¹³C one-bond correlations. |

| HMBC | Correlates protons to carbons over multiple bonds. | ¹H-¹³C long-range correlations (typically 2-4 bonds). |

| NOESY/ROESY | Identifies protons that are close in space. | Through-space ¹H-¹H correlations, crucial for stereochemical assignment. |

This table is generated based on standard applications of NMR spectroscopy in the structural elucidation of complex natural products.

Mass spectrometry (MS) is an indispensable tool for the analysis of Nodulisporin A, providing precise mass measurements and fragmentation data that aid in identification and structural confirmation. wikipedia.orgthermofisher.com High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the determination of the elemental composition of the parent molecule with high accuracy, which is a critical step in confirming its identity. microcombichem.com

Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offer high sensitivity and mass accuracy. When coupled with liquid chromatography (LC-MS/MS), this methodology becomes a powerful platform for metabolite profiling. nih.govnih.gov This allows researchers to detect and identify Nodulisporin A and its metabolites from complex biological matrices, which is essential for understanding its metabolic fate. The fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments provide valuable structural information about different parts of the molecule. thermofisher.com

While NMR can establish the relative stereochemistry of a molecule, X-ray crystallography provides the most definitive method for determining the absolute configuration and solid-state conformation of a chiral compound like Nodulisporin A. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

In the challenging total syntheses of the nodulisporic acids, X-ray crystallography has been a pivotal tool. Researchers have successfully used this technique to unambiguously confirm the absolute stereochemistry of key synthetic intermediates. nih.govnih.gov For example, the structure of the western hemisphere subtarget in the synthesis of (−)-Nodulisporic Acid D was secured by X-ray crystallographic analysis, which was crucial for validating the synthetic strategy. nih.gov This technique provides precise three-dimensional coordinates of each atom in the molecule, offering unparalleled insight into its complex architecture. wikipedia.org

Chromatographic Separation and Purification Methodologies

The isolation of Nodulisporin A from its natural source (the endophytic fungus Nodulisporium sp.) or the purification of synthetic versions relies heavily on advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is the primary technique used for both the analysis and purification of Nodulisporin A and its analogs. nih.govrjptonline.org Its high resolving power allows for the separation of the target compound from complex mixtures containing structurally similar impurities. teledynelabs.com

Preparative HPLC is essential for obtaining pure samples of Nodulisporin A for biological testing and further structural analysis. nih.govresearchgate.net Different modes of HPLC can be utilized, but reversed-phase HPLC (RP-HPLC) is commonly employed, which separates compounds based on their hydrophobicity.

Table 2: Typical HPLC Parameters for Nodulisporin A Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Typically a C18 (octadecylsilyl) silica (B1680970) gel column. |

| Mobile Phase | A gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. |

| Detection | UV-Vis detector, often monitoring at multiple wavelengths to detect the chromophores in the molecule. |

| Mode | Preparative or semi-preparative for isolation; analytical for purity assessment. |

This table outlines common parameters used in the purification of complex natural products via HPLC.

Analytical HPLC is used to assess the purity of isolated or synthesized batches of Nodulisporin A. By developing a robust HPLC method, chemists can quantify the compound and ensure that it meets the high purity standards required for subsequent studies. rjptonline.org

Comprehensive characterization of a complex molecule like Nodulisporin A relies on the application of multiple, independent analytical methods, known as orthogonal techniques. This approach ensures the reliability and accuracy of the structural assignment by corroborating findings from different physical principles.

For instance, the molecular formula suggested by HRMS is confirmed by detailed analysis of ¹³C and ¹H NMR data. The relative stereochemistry proposed by NMR (based on coupling constants and NOE data) is then definitively confirmed in the solid state by X-ray crystallography, which also establishes the absolute configuration. HPLC serves as an orthogonal method to assess purity, which is distinct from the structural information provided by spectroscopy. The combination of these techniques—mass spectrometry (mass and formula), NMR spectroscopy (connectivity and relative stereochemistry), X-ray crystallography (absolute stereochemistry and conformation), and chromatography (purity and quantity)—provides a complete and validated picture of the Nodulisporin A molecule, which is the standard expected in modern natural product chemistry and drug development. anu.edu.au

Computational Chemistry and In Silico Approaches

Computational chemistry provides powerful tools for studying molecular interactions and predicting the activity of compounds like Nodulisporin A, complementing experimental data and accelerating research. europa.eu These computer-based simulations can calculate molecular structures, properties, and reactivity, offering insights that might be difficult, expensive, or impossible to obtain through laboratory experiments alone. europa.eu

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Nodulisporin A) when bound to a second molecule (the target, typically a protein). ebi-edu.comnih.gov This method simulates the interaction between the ligand and the active site of the target, helping to elucidate the binding mode and affinity. ijpras.commdpi.com The primary goal is to identify the most stable binding conformation, which is ranked using a scoring function that estimates the binding energy. nih.gov

In the context of Nodulisporin A, molecular docking is crucial for understanding its interaction with identified targets. For instance, Nodulisporin A has been identified as a pan-peroxisome proliferator-activated receptor (PPAR) modulator, binding to all three subtypes (PPARα, PPARγ, and PPARδ). ebi.ac.ukresearchgate.net Molecular docking studies can provide a detailed, three-dimensional model of how Nodulisporin A fits into the ligand-binding pockets of these PPAR subtypes. Such models are invaluable for explaining the compound's mechanism of action and for guiding the rational design of new derivatives with enhanced specificity or potency.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing how changes in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) affect activity, QSAR models can be developed to predict the efficacy of novel, untested compounds. nih.gov

While specific QSAR models extensively focused on Nodulisporin A are not widely documented, this methodology holds significant potential for its future study. A QSAR approach could be employed to:

Predict the bioactivity of newly designed Nodulisporin A analogs.

Identify the key molecular features of Nodulisporin A that are essential for its activity against targets like PPARs.

Optimize the compound's structure to improve desired properties and reduce potential off-target effects.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities, which could be generated through systematic medicinal chemistry efforts. nih.gov

Bioactivity Screening and Cellular Assay Development

Identifying the biological effects of Nodulisporin A relies on a suite of bioactivity screening techniques and carefully designed cellular assays. cdr.fi These methods are essential for discovering its initial activities and quantifying its effects in a biologically relevant context.

Once a potential molecular target is identified, specific cellular assays are developed to confirm the interaction and measure its functional consequences within a living cell. ufag-laboratorien.ch These assays are indispensable for validating computational predictions and initial screening hits. ufag-laboratorien.ch

For Nodulisporin A, a key example is the use of an adipogenesis model with human bone marrow mesenchymal stem cells. ebi.ac.uk In this phenotypic screening assay, researchers discovered that Nodulisporin A promotes the production of adiponectin, a hormone with therapeutic potential for metabolic diseases. ebi.ac.uk Other target-specific assays could include:

Reporter Gene Assays: To measure the activation or inhibition of transcription factors like PPARs upon treatment with Nodulisporin A.

Enzyme Activity Assays: If Nodulisporin A is found to inhibit a specific enzyme, its inhibitory concentration (IC50) can be determined using purified enzyme preparations or cell lysates.

Cytotoxicity Assays: Methods like the MTT assay are used to measure the effect of Nodulisporin A on the viability of various cell lines, such as cancer cells, to assess its potential as an anticancer agent. nih.gov

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of large numbers of chemical compounds against a specific biological target or cellular process. evotec.combmglabtech.com HTS leverages robotics, miniaturized assays (typically in 96- or 384-well plates), and sensitive detection systems to quickly identify "hits" from vast compound libraries. bmglabtech.com

The discovery of Nodulisporin A's activity as an adiponectin-synthesis promoter was the result of a phenotypic screening campaign, a type of HTS that identifies compounds based on their effect on cellular morphology or function. ebi.ac.uk HTS can be applied to Nodulisporin A research in several ways:

Target Identification: Screening Nodulisporin A against a broad panel of known biological targets to uncover new mechanisms of action.

Lead Discovery: Screening large libraries of natural products or synthetic compounds to find other molecules with similar activity profiles to Nodulisporin A.

Synergy Screens: Testing Nodulisporin A in combination with other known drugs to identify synergistic interactions for combination therapies.

Chemoproteomics for Enzyme and Target Identification

Chemoproteomics is a powerful, large-scale technique used to identify the protein targets of a small molecule directly within a complex biological system, such as a cell lysate or even in living cells. nih.gov This approach provides an unbiased map of a compound's interactions, helping to elucidate its mechanism of action and identify potential off-target effects. nih.govnih.gov

The methodology often involves creating a chemical probe by attaching a reactive group and a reporter tag to the bioactive compound (e.g., Nodulisporin A). This probe is then introduced to a proteome, where it covalently binds to its protein targets. The tagged proteins can then be enriched and identified using high-resolution mass spectrometry. nih.gov

While the specific application of chemoproteomics to Nodulisporin A is not yet extensively reported, it represents a critical future direction for research. A chemoproteomics-based investigation could definitively:

Confirm the direct binding of Nodulisporin A to PPAR subtypes in a cellular context.

Uncover novel, previously unknown protein targets, potentially explaining other observed biological activities.

Provide a comprehensive profile of the compound's selectivity across the entire proteome.

Such studies would significantly deepen the understanding of Nodulisporin A's pharmacology and pave the way for its further development.

Activity-Based Protein Profiling

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of entire enzyme families directly in native biological systems. nih.govuniprot.org This technique employs active site-directed chemical probes that covalently bind to and label a specific subset of enzymes, allowing for their identification and characterization. thermofisher.comnih.gov While direct ABPP studies on Nodulisporin A are not extensively documented, the principles of this methodology offer a clear path for future research into its bioactivity and biosynthesis.

The core of ABPP is the activity-based probe (ABP), which typically consists of three key components: a reactive group or "warhead" that covalently binds to a conserved residue in the enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. thermofisher.comnih.gov

Application to Nodulisporin A Biosynthesis:

The biosynthesis of fungal polyketides like the precursors to Nodulisporin A often involves a suite of "tailoring enzymes," including hydrolases and oxidoreductases, which modify the core polyketide scaffold. These enzymes are prime candidates for investigation using ABPP. For instance, if a serine hydrolase is involved in the pathway, a fluorophosphonate-based probe could be utilized to specifically label this enzyme. thermofisher.com

Hypothetical ABPP Workflow for Nodulisporin A Studies:

Probe Selection/Design: Based on the predicted enzymatic steps in the Nodulisporin A pathway (e.g., hydrolysis, oxidation), appropriate ABPs would be selected or synthesized.

Labeling: The chosen ABP would be incubated with a proteome from a Nodulisporin A-producing Nodulisporium sp. culture.

Analysis: Labeled proteins would be detected via in-gel fluorescence scanning. Biotin-tagged probes would allow for the enrichment of labeled proteins, followed by identification using mass spectrometry-based proteomics. nih.gov

Target Identification: This would reveal the specific enzymes that interact with the probe, providing direct functional information and identifying potential enzymes involved in the biosynthesis of Nodulisporin A.

Interactive Table: Potential Enzyme Classes in Nodulisporin A Biosynthesis and Corresponding ABPP Probes

| Enzyme Class | Potential Role in Biosynthesis | Example ABPP Warhead | Reporter Tag |

| Serine Hydrolases | Cleavage of ester bonds in precursor molecules | Fluorophosphonate (FP) | Biotin, Rhodamine |

| Cysteine Proteases | Post-translational modification of biosynthetic enzymes | Acyloxymethyl ketone (AOMK) | Biotin, Fluorescein |

| Metalloproteases | Modification of peptide-based precursors or regulatory proteins | Hydroxamate-based probes | Biotin, various fluorophores |

| Oxidoreductases | Catalysis of redox reactions, such as the dimerization of naphthol precursors | Diarylhalonium salts | Biotin, Cy5 |

Elucidation of Unidentified Enzyme Functions

The biosynthesis of Nodulisporin A is believed to proceed through the dimerization of a naphthol monomer, likely derived from a polyketide pathway. researchgate.netresearchgate.net The specific enzymes that catalyze the final oxidative coupling and other tailoring steps are largely uncharacterized. Elucidating the function of these unidentified enzymes is crucial for understanding and potentially manipulating the production of this compound.

Key Enzyme Families of Interest:

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is renowned for its role in the oxidative modification of a vast array of secondary metabolites in fungi. uniprot.orgwikipedia.org A P450 enzyme is a strong candidate for catalyzing the regioselective oxidative dimerization of the 8-methoxynaphthalen-1-ol monomer to form Nodulisporin A. researchgate.net

Laccases and Peroxidases: These oxidoreductases are also known to catalyze the polymerization and dimerization of phenolic compounds and could be involved in the final steps of Nodulisporin A synthesis.

Methodologies for Functional Elucidation:

A combination of genomic, molecular, and biochemical approaches is typically employed to characterize these enzymes:

Genome Mining and Bioinformatic Analysis: The genome of the producing Nodulisporium sp. can be sequenced to identify the biosynthetic gene cluster responsible for Nodulisporin A production. Putative enzyme-coding genes, such as those for P450s, can be identified based on sequence homology.

Heterologous Expression and In Vitro Assays: The candidate genes are cloned and expressed in a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae). The purified recombinant enzymes are then tested in vitro with putative substrates, such as the monomeric precursor of Nodulisporin A, to confirm their catalytic activity. nih.govfrontiersin.org

Gene Knockout and Metabolite Profiling: Deleting a candidate gene from the native Nodulisporium sp. and analyzing the resulting changes in the metabolite profile can provide strong evidence for the enzyme's function. An absence of Nodulisporin A production following the knockout of a specific P450 gene would implicate that enzyme in the biosynthetic pathway.

Structural Biology: Crystallizing the enzyme and determining its three-dimensional structure can provide insights into its active site architecture and catalytic mechanism.

Interactive Table: Research Findings on Key Enzymes in Fungal Naphthol Biosynthesis

| Enzyme Type | Organism/Pathway | Research Finding | Methodology |